![molecular formula C13H14ClF3O2 B1328092 6-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)hexane CAS No. 898786-07-7](/img/structure/B1328092.png)
6-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)hexane
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Description
The compound "6-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)hexane" is not directly discussed in the provided papers. However, the papers do offer insights into related chemical reactions and structures that can be informative for a comprehensive analysis of similar compounds. For instance, the reaction of silabicyclohexanes with phosphinimines in paper and the preparation of chloryl hexafluororuthenate in paper involve chlorinated compounds and fluorination reactions, which are relevant to the halogenated and fluorinated motifs within the compound of interest.
Synthesis Analysis
While the synthesis of "this compound" is not explicitly described in the papers, the methodologies used in the synthesis of related compounds could provide valuable insights. The reaction described in paper involves the formation of a complex silacyclohexane derivative through the reaction of a silabicyclohexane with a phosphinimine. This suggests that similar strategies involving the use of reactive intermediates could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of "this compound" would likely exhibit characteristics similar to those found in the compounds studied within the papers. For example, the crystal structure analysis of chloryl hexafluororuthenate in paper provides an example of how halogens and fluorine atoms can influence the geometry and electronic distribution in a molecule. The octahedral coordination around the ruthenium atom and the presence of chloro and fluoro groups are pertinent to understanding how such substituents might affect the structure of the compound of interest.
Chemical Reactions Analysis
The chemical reactivity of "this compound" can be inferred from the types of reactions described in the papers. The powerful oxidizing nature of chloryl hexafluororuthenate, as mentioned in paper , indicates that chlorinated compounds can participate in high-energy reactions, which could be relevant when considering the reactivity of the chloro group in the compound being analyzed.
Physical and Chemical Properties Analysis
Although the physical and chemical properties of "this compound" are not directly reported in the papers, the properties of similar compounds can provide some context. For example, the vibrational spectroscopy data provided for chloryl hexafluororuthenate in paper could be used to predict the vibrational modes of the compound , especially considering the influence of the trifluoromethoxy group on the electronic environment of the molecule.
Scientific Research Applications
Metal-Organic Frameworks
A novel iron-based metal-organic framework (MOF) utilizing hexane isomers has been developed, demonstrating potential in the separation of these isomers and improving the research octane number of gasoline. This MOF showcases excellent chemical stability and a strong hydrophobic character, important for separation processes (Lv et al., 2018).
Reaction-Kinetic Modeling
Research involving hexane in the context of reaction-kinetic modeling has been conducted, specifically studying the formation of tetrachlorinated dibenzo-p-dioxins from trichlorophenol oxidation. This study significantly contributes to understanding high-temperature, gas-phase reactions of chlorinated phenols, particularly in the context of poly-chlorinated dibenzo-p-dioxins formation (Khachatryan et al., 2003).
properties
IUPAC Name |
6-chloro-1-[4-(trifluoromethoxy)phenyl]hexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3O2/c14-9-3-1-2-4-12(18)10-5-7-11(8-6-10)19-13(15,16)17/h5-8H,1-4,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXGQIDURIQBPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCCl)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645172 |
Source
|
Record name | 6-Chloro-1-[4-(trifluoromethoxy)phenyl]hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898786-07-7 |
Source
|
Record name | 6-Chloro-1-[4-(trifluoromethoxy)phenyl]-1-hexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898786-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-1-[4-(trifluoromethoxy)phenyl]hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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